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Introduction
MHH-CALL-4 is a human B-cell precursor leukemia cell line established from the peripheral

blood of a 10-year-old boy with acute lymphoblastic leukemia (ALL).[1] This cell line is

characterized by the overexpression of Cytokine Receptor-Like Factor 2 (CRLF2) and a

mutation in the Janus kinase 2 (JAK2) gene, leading to the constitutive activation of the

JAK/STAT and PI3K/mTOR signaling pathways.[2] SJ988497 is a potent and selective

Proteolysis Targeting Chimera (PROTAC) designed to target JAK2 for degradation.[3][4] As a

heterobifunctional molecule, SJ988497 links a JAK2-binding moiety to a ligand for the E3

ubiquitin ligase Cereblon (CRBN), thereby inducing the ubiquitination and subsequent

proteasomal degradation of JAK2. These application notes provide detailed protocols for

treating MHH-CALL-4 cells with SJ988497 and assessing its effects on cell viability, apoptosis,

cell cycle, and protein degradation.
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Parameter Value Reference

Cell Line MHH-CALL-4

Compound SJ988497

EC50 (72h treatment) 0.4 nM

Mechanism of Action JAK2 Degradation

Table 2: Dose-Dependent Degradation of JAK Family
Proteins and GSPT1 by SJ988497 in MHH-CALL-4 Cells

Target
Protein

1 nM 10 nM 100 nM 1 µM 4 µM
Referenc
e

JAK1 Degraded Degraded Degraded Degraded Degraded

JAK2 Degraded Degraded Degraded Degraded Degraded

JAK3 Degraded Degraded Degraded Degraded Degraded

TYK2 Degraded Degraded Degraded Degraded Degraded

GSPT1 Degraded Degraded Degraded Degraded Degraded

Note: The table indicates that degradation was observed in a dose-dependent manner across

the tested concentrations. For precise quantification of degradation at each concentration, refer

to the source literature.

Signaling Pathway

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b10832079?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10832079?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


MHH-CALL-4 Cell

Ternary Complex Formation

Downstream Signaling

SJ988497

JAK2

Binds

Cereblon (CRBN)
E3 Ligase

Recruits

Proteasome

Degradation

STAT5

Phosphorylates

Cell Proliferation
& Survival

Inhibition

UbiquitinJAK2

SJ988497

CRBN

p-STAT5

Promotes

Click to download full resolution via product page

Caption: Mechanism of SJ988497-induced JAK2 degradation.

Experimental Protocols
MHH-CALL-4 Cell Culture
This protocol outlines the standard procedure for culturing MHH-CALL-4 cells.
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Materials:

MHH-CALL-4 cells (e.g., DSMZ ACC 337)

RPMI-1640 medium

Heat-inactivated Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

Sterile, vented T-75 cell culture flasks

Humidified incubator (37°C, 5% CO2)

Centrifuge

Hemocytometer or automated cell counter

Trypan Blue solution

Protocol:

Prepare complete growth medium: 80% RPMI-1640 supplemented with 20% heat-

inactivated FBS and 1% Penicillin-Streptomycin.

Thaw a cryopreserved vial of MHH-CALL-4 cells rapidly in a 37°C water bath.

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed

complete growth medium.

Centrifuge at 300 x g for 5 minutes.

Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth

medium.

Transfer the cell suspension to a T-75 flask.

Incubate at 37°C in a humidified atmosphere with 5% CO2.
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Monitor cell density and viability daily. MHH-CALL-4 cells grow in suspension, sometimes

forming small clusters.

Maintain the cell culture by adding fresh medium or splitting the culture to maintain a cell

density between 0.5 x 10^6 and 2 x 10^6 cells/mL. The doubling time is approximately 80-

100 hours.

Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of SJ988497 on the viability of MHH-CALL-4 cells.

Materials:

MHH-CALL-4 cells in logarithmic growth phase

SJ988497 stock solution (in DMSO)

Complete growth medium

Sterile 96-well flat-bottom plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Multichannel pipette

Microplate reader

Protocol:

Seed MHH-CALL-4 cells into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of

complete growth medium.

Prepare serial dilutions of SJ988497 in complete growth medium.

Add 100 µL of the SJ988497 dilutions to the respective wells. Include wells with vehicle

control (DMSO) and medium-only blanks.
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Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Centrifuge the plate at 500 x g for 5 minutes and carefully aspirate the supernatant.

Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the

EC50 value.
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at 570 nm
Analyze data and
calculate EC50 End

Click to download full resolution via product page

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/PI Staining)
This protocol describes the detection of apoptosis in MHH-CALL-4 cells treated with SJ988497
using flow cytometry.

Materials:

MHH-CALL-4 cells

SJ988497

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide

(PI), and Binding Buffer)

Phosphate-Buffered Saline (PBS)
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Flow cytometer

Protocol:

Seed MHH-CALL-4 cells in a 6-well plate at a density of 1 x 10^6 cells/well.

Treat the cells with various concentrations of SJ988497 and a vehicle control for 48 hours.

Harvest the cells by centrifugation at 300 x g for 5 minutes.

Wash the cells twice with cold PBS.

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

Transfer 100 µL of the cell suspension to a flow cytometry tube.

Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.

Gently vortex and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the samples by flow cytometry within one hour.

Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late

apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution in MHH-CALL-4 cells following

treatment with SJ988497.

Materials:

MHH-CALL-4 cells

SJ988497

PBS
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Ice-cold 70% ethanol

Propidium Iodide (PI) staining solution (containing PI and RNase A)

Flow cytometer

Protocol:

Seed and treat MHH-CALL-4 cells with SJ988497 as described in the apoptosis assay

protocol.

Harvest the cells and wash once with cold PBS.

Resuspend the cell pellet in 1 mL of cold PBS.

While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

Incubate the cells at -20°C for at least 2 hours.

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the supernatant.

Wash the cell pellet with PBS.

Resuspend the pellet in 500 µL of PI staining solution.

Incubate in the dark at room temperature for 30 minutes.

Analyze the samples on a flow cytometer to determine the percentage of cells in the

G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for JAK2 Degradation
This protocol is for assessing the degradation of JAK2 and the phosphorylation status of STAT5

in MHH-CALL-4 cells treated with SJ988497.

Materials:

MHH-CALL-4 cells
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SJ988497

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA Protein Assay Kit

Laemmli sample buffer

SDS-PAGE gels

PVDF or nitrocellulose membranes

Transfer buffer

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (anti-JAK2, anti-phospho-STAT5, anti-STAT5, anti-GAPDH or β-actin)

HRP-conjugated secondary antibodies

Enhanced Chemiluminescence (ECL) substrate

Chemiluminescence imaging system

Protocol:

Seed MHH-CALL-4 cells and treat with a dose range of SJ988497 for a specified time

(e.g., 24 hours).

Harvest cells by centrifugation and wash with ice-cold PBS.

Lyse the cell pellet with lysis buffer on ice for 30 minutes.

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

Determine the protein concentration of the supernatant using a BCA assay.

Normalize protein concentrations and prepare samples by adding Laemmli buffer and

heating at 95°C for 5 minutes.
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Load equal amounts of protein per lane on an SDS-PAGE gel and perform

electrophoresis.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Wash the membrane again with TBST.

Apply ECL substrate and visualize the protein bands using an imaging system.

Quantify band intensities and normalize to a loading control to determine the extent of

protein degradation.
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Caption: Workflow for Western blot analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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